N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide
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Overview
Description
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide: is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The formamide group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,4-dimethyl-1H-pyrazol-5-yl)carboxylic acid, while reduction could produce N-(1,4-dimethyl-1H-pyrazol-5-yl)methanol .
Scientific Research Applications
Chemistry: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for further pharmacological studies .
Medicine: Potential medicinal applications include the development of new therapeutic agents. The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to novel treatments for various diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(1H-Pyrazol-5-yl)formamide: Lacks the dimethyl substitutions, which may affect its reactivity and applications.
N-(1,3-Dimethyl-1H-pyrazol-5-yl)formamide: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
N-(1,4-Dimethyl-1H-pyrazol-3-yl)formamide: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness: The presence of both dimethyl groups and the formamide functional group provides a versatile scaffold for further chemical modifications .
Properties
CAS No. |
112029-00-2 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(2,4-dimethylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-8-9(2)6(5)7-4-10/h3-4H,1-2H3,(H,7,10) |
InChI Key |
XQQVJXUYCQEULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NC=O |
Origin of Product |
United States |
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